molecular formula C7H14O2 B2752741 (4,4-Dimethyloxolan-2-yl)methanol CAS No. 270251-38-2

(4,4-Dimethyloxolan-2-yl)methanol

Cat. No.: B2752741
CAS No.: 270251-38-2
M. Wt: 130.187
InChI Key: JRCSIVILKKZYQZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Dimethyloxolan-2-yl)methanol typically involves the reaction of 2,2-dimethyl-1,3-propanediol with formaldehyde under acidic conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often produced in bulk quantities and can be packaged in various forms, including liquid totes and tanker trucks .

Chemical Reactions Analysis

Types of Reactions

(4,4-Dimethyloxolan-2-yl)methanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4,4-Dimethyloxolan-2-yl)methanol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (4,4-Dimethyloxolan-2-yl)methanol involves its interaction with various molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with other molecules, facilitating various chemical reactions. The compound can also act as a nucleophile, participating in substitution and addition reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,4-Dimethyloxolan-2-yl)methanol is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its hydroxyl group makes it a versatile compound in organic synthesis, and its stability under various conditions makes it suitable for industrial applications .

Properties

IUPAC Name

(4,4-dimethyloxolan-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-7(2)3-6(4-8)9-5-7/h6,8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCSIVILKKZYQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(OC1)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

270251-38-2
Record name (4,4-dimethyloxolan-2-yl)methanol
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